Itasetron hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAU 6215 involves several key steps:
Condensation Reaction: The condensation of 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in tetrahydrofuran (THF) and cyclohexane produces 2-nitrophenylurea.
Reduction: The 2-nitrophenylurea is then reduced using hydrogen over palladium on carbon (Pd/C) in ethanol to yield 2-aminophenylurea.
Acylation: The 2-aminophenylurea is acylated with phenyl chloroformate in toluene to form a carbamate.
Cyclization: The carbamate undergoes cyclization using sodium hydroxide (NaOH) in ethanol to produce the final compound.
Industrial Production Methods: Industrial production of DAU 6215 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: DAU 6215 primarily undergoes substitution reactions due to its functional groups. The compound is stable under various conditions but can participate in reactions involving nucleophiles and electrophiles.
Common Reagents and Conditions:Reduction: Hydrogen over palladium on carbon (Pd/C) in ethanol.
Acylation: Phenyl chloroformate in toluene.
Cyclization: Sodium hydroxide (NaOH) in ethanol.
Major Products: The major product formed from these reactions is DAU 6215 itself, which is a highly selective 5-HT3 receptor antagonist.
Scientific Research Applications
DAU 6215 has been extensively studied for its potential therapeutic applications:
Antiemetic: Effective in preventing nausea and vomiting induced by chemotherapy and general anesthesia.
Anxiolytic: Shows potential in reducing anxiety in various animal models.
Antipsychotic: Demonstrates efficacy in reducing symptoms of psychosis.
Cognition Enhancer: Enhances cognitive functions in animal models.
Mechanism of Action
DAU 6215 exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are involved in the modulation of neurotransmitter release in the central nervous system. By blocking these receptors, DAU 6215 can reduce the excitatory effects of serotonin, leading to its therapeutic effects in anxiety, psychosis, and cognitive dysfunctions .
Comparison with Similar Compounds
Similar Compounds:
- Ondansetron
- Granisetron
- Tropisetron
- Dolasetron
- Zacopride
- Zatosetron
Uniqueness: DAU 6215 is unique due to its high selectivity for 5-HT3 receptors and its favorable pharmacokinetic profile. It has shown a very low toxic profile in animal models and is currently being tested in clinical trials for its potential therapeutic applications .
Properties
CAS No. |
127618-28-4 |
---|---|
Molecular Formula |
C16H21ClN4O2 |
Molecular Weight |
336.81 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |
InChI Key |
WKDOOXQPGYZUKZ-YSEZWWCESA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
Related CAS |
123258-84-4 (Parent) |
Synonyms |
(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |
Origin of Product |
United States |
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